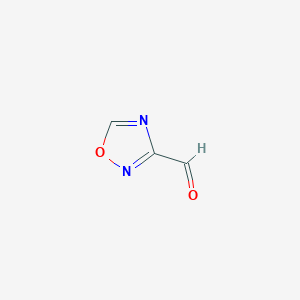
1,2,4-Oxadiazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Oxadiazole-3-carbaldehyde is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the carbaldehyde group at the 3-position adds to its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,4-Oxadiazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. For instance, the reaction of amidoximes with carboxylic acid chlorides in the presence of a base such as triethylamine can yield 1,2,4-oxadiazoles . Another method involves the use of nitrile oxides, which can react with nitriles to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods using catalysts like graphene oxide have been developed to enhance yield and reduce reaction times . These methods are environmentally benign and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Oxadiazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products
Oxidation: 1,2,4-Oxadiazole-3-carboxylic acid.
Reduction: 1,2,4-Oxadiazole-3-methanol.
Substitution: Various substituted oxadiazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,4-Oxadiazole-3-carbaldehyde has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-oxadiazole-3-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, depending on its functionalization. For example, oxadiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase and histone deacetylase, which are involved in neurological and cancer pathways . The presence of the carbaldehyde group allows for covalent bonding with target proteins, enhancing its inhibitory effects .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole-3-carbaldehyde can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, leading to variations in reactivity and applications.
1,2,5-Oxadiazole: Another regioisomer with distinct chemical properties and uses.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific ring structure and the presence of the carbaldehyde group, which imparts distinct reactivity and potential for diverse applications .
Eigenschaften
IUPAC Name |
1,2,4-oxadiazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2/c6-1-3-4-2-7-5-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEMMDRNQSCVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546905.png)
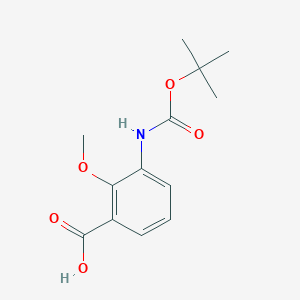

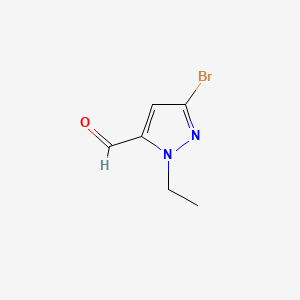
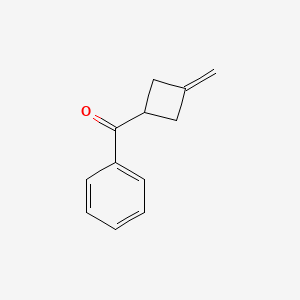
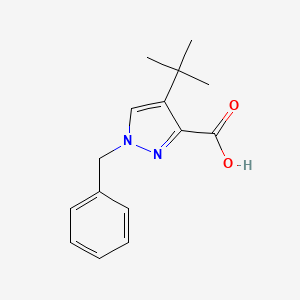
![1H,2H,3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B13546951.png)

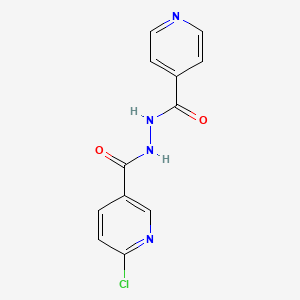

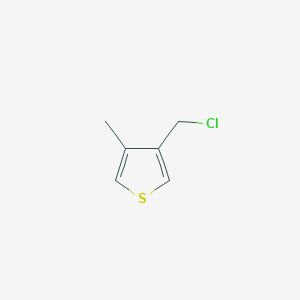
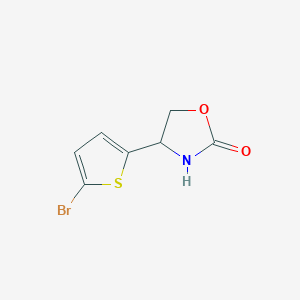
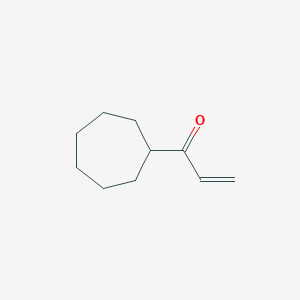
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
